N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide
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Overview
Description
N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide, also known as BRD0705, is a small molecule compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent.
Mechanism of Action
N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide inhibits the activity of BRD4 by binding to its bromodomain, which prevents the protein from binding to chromatin and regulating gene expression. This leads to the downregulation of genes that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide has been shown to enhance the effectiveness of chemotherapy drugs, suggesting that it could be used in combination with other cancer therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide is its selectivity for cancer cells, which reduces the potential for off-target effects. However, the compound has limited solubility in water, which can make it difficult to work with in lab experiments. Additionally, the mechanism of action of N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide is not fully understood, which makes it challenging to optimize its use in cancer therapy.
Future Directions
Despite the limitations, N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide has shown promise as a potential therapeutic agent for cancer. Future research could focus on improving the solubility and bioavailability of the compound, as well as further elucidating its mechanism of action. Additionally, studies could investigate the use of N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide in combination with other cancer therapies, as well as its potential use in other diseases.
Synthesis Methods
The synthesis of N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide involves a multistep process that includes the reaction of 3-bromo-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(3-amino-2,2-dimethyl-3-oxopropyl) amine to yield the final product, N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide. The synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to selectively inhibit the growth of cancer cells, including breast, colon, and lung cancer cells, while sparing normal cells. This selectivity is thought to be due to the inhibition of a specific protein called bromodomain-containing protein 4 (BRD4), which is overexpressed in cancer cells.
properties
IUPAC Name |
N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-bromo-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-8-9(5-4-6-10(8)14)11(17)16-7-13(2,3)12(15)18/h4-6H,7H2,1-3H3,(H2,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWYMDILXIDQSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)NCC(C)(C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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